10-Ethyl-1-dodecanol
Description
Such alcohols are typically used in surfactants, lubricants, or fragrance formulations due to their amphiphilic properties. Without specific data on this compound, the following analysis focuses on structurally similar alcohols (e.g., dodecanol, E-2-dodecanol) from the provided evidence.
Properties
CAS No. |
856361-55-2 |
|---|---|
Molecular Formula |
C14H30O |
Molecular Weight |
214.39 g/mol |
IUPAC Name |
10-ethyldodecan-1-ol |
InChI |
InChI=1S/C14H30O/c1-3-14(4-2)12-10-8-6-5-7-9-11-13-15/h14-15H,3-13H2,1-2H3 |
InChI Key |
HRKPLDTVRCQFLV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)CCCCCCCCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 10-Ethyl-1-dodecanol can be synthesized through several methods. One common approach involves the hydrogenation of the corresponding fatty acid or ester. This process typically requires a catalyst, such as palladium or nickel, and is conducted under high pressure and temperature conditions.
Industrial Production Methods: In industrial settings, this compound is often produced via the Ziegler process. This method involves the oligomerization of ethylene using triethylaluminum, followed by oxidation and hydrolysis to yield the desired alcohol. The process is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 10-Ethyl-1-dodecanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or nickel catalysts.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide are used for halogenation.
Major Products:
Oxidation: 10-Ethyl-1-dodecanal (aldehyde) or 10-Ethyl-1-dodecanoic acid (carboxylic acid).
Reduction: 10-Ethyl-dodecane (hydrocarbon).
Substitution: 10-Ethyl-1-dodecyl chloride or bromide (halides).
Scientific Research Applications
10-Ethyl-1-dodecanol has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in the study of lipid metabolism and as a model compound for fatty alcohols.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of detergents, emulsifiers, and lubricants.
Mechanism of Action
The mechanism of action of 10-Ethyl-1-dodecanol is primarily related to its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better mixing and interaction of different phases. This property is particularly useful in emulsification processes, where it helps to stabilize emulsions by reducing the interfacial tension between oil and water phases.
Comparison with Similar Compounds
Limitations and Knowledge Gaps
- The absence of direct data on this compound in the provided evidence restricts definitive comparisons.
- Further studies on branched alcohols’ biodegradability and toxicity are needed to assess their industrial viability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
